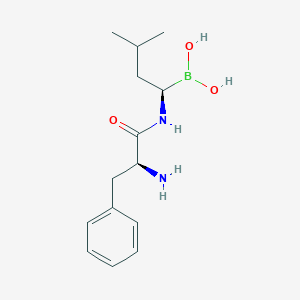
((R)-1-((S)-2-氨基-3-苯丙酰胺基)-3-甲基丁基)硼酸
描述
(®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid: is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential applications in various scientific domains, including chemistry, biology, and medicine. Its unique structure, which includes both an amino acid and a boronic acid moiety, makes it a versatile molecule for various chemical reactions and biological interactions.
科学研究应用
Chemistry
In chemistry, (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group makes it a valuable reagent for cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, this compound is studied for its potential as a protease inhibitor. The boronic acid moiety can interact with the active site of proteases, inhibiting their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is explored for its potential therapeutic applications. It has shown promise as an anticancer agent due to its ability to inhibit proteasomes, which are involved in the degradation of proteins within cells .
Industry
In industrial applications, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for use in various industrial processes, including polymer synthesis and catalysis.
作用机制
Target of Action
Phe-boroLeu, also known as (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid, is a boronic acid derivative. Boronic acids have become one of the most prevalent classes of reagents in modern organic synthesis . They can be genetically encoded in proteins through the non-canonical amino acid para-boronophenylalanine (pBoF) . The primary targets of Phe-boroLeu are likely to be proteins that can incorporate pBoF at distinct positions, providing distinct chemical environments where the boronic acid could accelerate certain reactions .
Mode of Action
The mode of action of Phe-boroLeu involves its interaction with its protein targets. The boronic acid moiety in Phe-boroLeu can act as an efficient surrogate of hydroxide upon activation via fluoride complexation . This allows Phe-boroLeu to display various reactivity profiles via C–B bond cleavage . The boronic acid moiety can accelerate the condensation reaction between racemic benzoin and hydroxylamine to the corresponding oxime .
Biochemical Pathways
Boronic acids have found myriad applications in modern organic synthesis as they can be readily converted to various functionalities . They play a major synthetic role as carbon nucleophiles , suggesting that Phe-boroLeu could potentially affect pathways involving carbon-carbon bond formation.
Pharmacokinetics
Boronic acids are known for their bench stability, low toxicity, and operational simplicity , which could potentially influence the bioavailability of Phe-boroLeu.
Result of Action
The result of Phe-boroLeu’s action is the acceleration of certain reactions. For instance, it can catalyze the condensation reaction between racemic benzoin and hydroxylamine to the corresponding oxime . This reaction is enantioselective, meaning it discriminates between the substrate’s enantiomers .
Action Environment
The action of Phe-boroLeu is influenced by the chemical environment. For instance, the presence of a suitable Lewis base is required to activate boronic acids toward C–B bond cleavage . Furthermore, the protein environment leads to the preferential conversion of one enantiomer , suggesting that the protein context in which Phe-boroLeu is incorporated can influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Phe-boroLeu plays a significant role in biochemical reactions. It is known to interact with enzymes and proteins, particularly in the context of proteasome inhibition . The boronic acid moiety of Phe-boroLeu can form reversible covalent bonds, which can be exploited for the creation of stimuli-responsive constructs .
Cellular Effects
The effects of Phe-boroLeu on cells are primarily related to its role as a proteasome inhibitor. By inhibiting the proteasome, Phe-boroLeu can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Phe-boroLeu exerts its effects through binding interactions with biomolecules and inhibition of enzymes. As a component of Bortezomib, it is known to bind to the proteasome and inhibit its function .
Dosage Effects in Animal Models
The effects of Phe-boroLeu at different dosages in animal models have not been extensively studied. As a component of Bortezomib, it is known to have therapeutic effects at certain dosages, with potential toxic effects at high doses .
Metabolic Pathways
Phe-boroLeu is involved in metabolic pathways related to proteasome inhibition. It interacts with enzymes and cofactors within these pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid typically involves the coupling of an amino acid derivative with a boronic acid. One common method is the use of acid-amine coupling reactions, where the carboxylic acid group of the amino acid reacts with an amine to form an amide bond . This reaction can be facilitated by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, the production of (®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.
化学反应分析
Types of Reactions
(®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the amide group.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, with bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
相似化合物的比较
Similar Compounds
Bortezomib: A boronic acid-based proteasome inhibitor used in cancer therapy.
Ixazomib: Another boronic acid-based proteasome inhibitor with similar applications.
Talabostat: A boronic acid derivative studied for its potential as an anticancer agent.
Uniqueness
(®-1-((S)-2-Amino-3-phenylpropanamido)-3-methylbutyl)boronic acid is unique due to its specific structure, which combines an amino acid with a boronic acid moiety. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various scientific applications.
属性
IUPAC Name |
[(1R)-1-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9,16H2,1-2H3,(H,17,18)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSFPFDGDYVJDD-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648920 | |
| Record name | N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-96-0 | |
| Record name | N-[(1R)-1-Borono-3-methylbutyl]-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there differences in how Phe-boroLeu affects 20S and 26S proteasomes?
A2: While Phe-boroLeu inhibits both 20S and 26S proteasomes, studies using radiolabeled phenacetyl-Leu-Leu-boroLeu showed preferential binding to 20S proteasomes in cultured cells. [] This suggests that while both forms of the proteasome are inhibited, there might be differences in the binding kinetics or accessibility of the inhibitor to the active sites, leading to a higher concentration of the inhibitor associated with the 20S proteasome. Further research is needed to fully elucidate these differences in inhibition characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


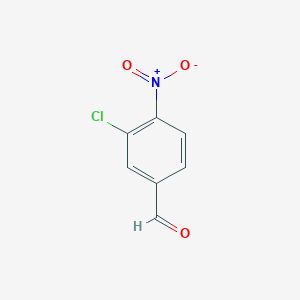

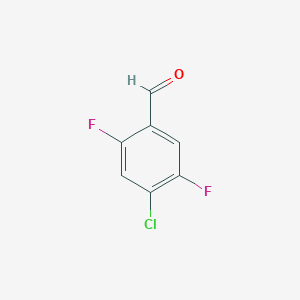
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)
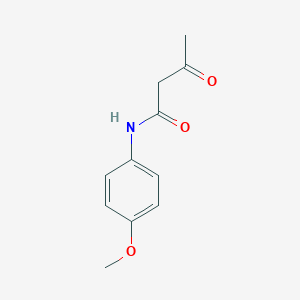
![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)
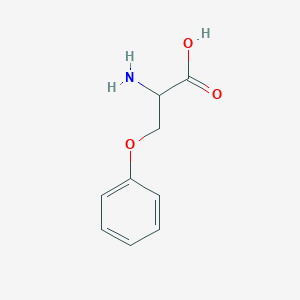


![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)
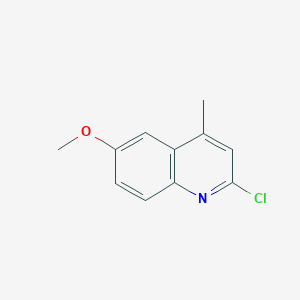
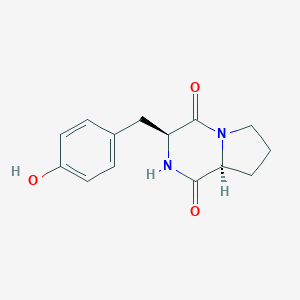
![(3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl-3,12-bis(1-methylethyl)-N1,N14-bis[[2-(1-methylethyl)-4-thiazolyl]methyl]-4,11-dioxo-6,9-bis(phenylmethyl)-2,5,10,13-tetraazatetradecanediamide](/img/structure/B109782.png)

